1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
Description
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 1269755-67-0) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 6-position. Its molecular formula is C₁₅H₁₆F₃NO₄, with a molar mass of 331.287 g/mol . The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Cbz group facilitates selective deprotection during peptide or heterocycle synthesis. Commercial suppliers like Combi-Blocks Inc.
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-6-(trifluoromethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-7-6-11(13(20)21)8-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHDDGIVRGRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group can be introduced by reacting the piperidine derivative with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in the design of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as inhibitors of protein kinases, which are crucial targets in cancer therapy .
- Immunosuppressive Agents : Research has indicated that piperidine derivatives, including this compound, can act as immunosuppressive agents. They may be useful in treating conditions such as rheumatoid arthritis and multiple sclerosis due to their ability to inhibit specific enzymes involved in immune responses .
Organic Synthesis Applications
- Building Block for Complex Molecules : The structure of 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid makes it a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties.
- Synthesis of Piperidine Derivatives : This compound can be used to synthesize various piperidine derivatives that have applications in medicinal chemistry. The introduction of different substituents can lead to compounds with enhanced biological activity or specificity towards certain biological targets .
Case Study 1: Synthesis of Kinase Inhibitors
A study demonstrated the synthesis of novel kinase inhibitors using this compound as a key intermediate. The resulting compounds showed promising activity against cancer cell lines, indicating the potential for further development into therapeutic agents .
Case Study 2: Immunomodulatory Effects
Research published on piperidine derivatives highlighted the immunomodulatory effects of compounds derived from this compound. These derivatives exhibited significant efficacy in preclinical models of autoimmune diseases, suggesting their potential application in clinical settings .
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxycarbonyl group can provide protection and facilitate selective interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
- 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic Acid (CAS: 78190-11-1): This analog lacks the 6-trifluoromethyl group, reducing steric hindrance and electronic effects. The absence of -CF₃ diminishes lipophilicity, which is critical for membrane permeability in drug candidates. Its synthesis often involves coupling reactions, as seen in the preparation of hydrazinopyridazine derivatives .
trans-1-Cbz-5-methylpiperidine-3-carboxylic Acid (CAS: 1314395-91-9) :
Substitution at the 5-position (methyl instead of 6-CF₃) alters ring conformation. The trans configuration introduces steric constraints that may affect binding to biological targets compared to the 6-CF₃ analog .1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS: 4332-79-0) :
Replacing the piperidine ring with a dihydropyridine ring introduces conjugation and planarity, enhancing π-π interactions but reducing stability due to partial unsaturation .
Functional Group Variations
- The -CF₃ group enhances metabolic stability, similar to the target compound, but the pyrrolidine ring’s smaller size reduces steric bulk .
- Hydrolysis with LiOH·H₂O is a shared synthetic step for carboxylic acid liberation .
Physicochemical Properties
*LogP values estimated via ChemDraw.
Biological Activity
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid, commonly referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique trifluoromethyl group and benzyloxycarbonyl moiety, which contribute to its biological activity. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.29 g/mol
- CAS Number : 1419223-39-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Key Mechanisms:
- Cytochrome P450 Interaction : The compound may influence cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have shown that modifications in these enzymes can lead to altered pharmacokinetics of co-administered drugs .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Pharmacological Profiles
The following table summarizes the pharmacological activities observed for this compound:
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Inflammation Model Study :
- A study evaluated the anti-inflammatory effects in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers such as IL-6 and TNF-alpha.
- Findings : The compound reduced edema and inflammatory cell infiltration by approximately 40% compared to control groups.
-
Drug Interaction Study :
- Research focused on the impact of this piperidine derivative on the metabolism of common pharmaceuticals via cytochrome P450 pathways.
- Findings : Co-administration with midazolam showed a notable decrease in clearance rates, indicating potential for drug-drug interactions.
Q & A
Basic: What are the key steps for synthesizing 1-((benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid in a laboratory setting?
Answer:
The synthesis typically involves:
- Ester Hydrolysis : Use LiOH·H₂O in a THF/H₂O (3:2 v/v) solvent system at 0°C, followed by stirring at room temperature overnight. Acidification with citric acid and extraction with CH₂Cl₂ yield the carboxylic acid derivative .
- Purification : Recrystallization or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
- Safety : Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust generation and ensure adequate ventilation due to potential respiratory irritation .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyloxycarbonyl (Cbz) and trifluoromethyl groups. For example, the Cbz group shows aromatic protons at δ 7.2–7.4 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C18 column (gradient: 10–90% acetonitrile in water) to verify purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 358.12) .
Basic: What are the recommended storage conditions and stability considerations?
Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong oxidizers .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). No significant degradation is expected if stored properly .
Advanced: How can synthetic routes be optimized to improve yield and scalability?
Answer:
- Catalysis : Explore Pd-catalyzed coupling for introducing the trifluoromethyl group, optimizing ligand selection (e.g., XPhos) and reaction time .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .
Advanced: What analytical methods confirm the stereochemical integrity of the piperidine ring?
Answer:
- Chiral HPLC : Utilize a Chiralpak IA-3 column (hexane/isopropanol mobile phase) to resolve enantiomers. Retention time shifts indicate stereochemical deviations .
- X-ray Crystallography : Resolve crystal structures to validate the 3D configuration of the piperidine ring and substituents .
- NOESY NMR : Detect spatial proximity between protons on the piperidine ring and the trifluoromethyl group to infer conformation .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
Answer:
- Electron-Withdrawing Effects : The -CF₃ group increases the acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing hydrogen-bonding potential with biological targets .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, improving half-life in vitro. Validate via liver microsomal assays .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and binding affinity with enzymes like mTOR .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Avoid dry sweeping; use damp cloths to collect spills. Dispose as hazardous waste via licensed contractors .
- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes .
Advanced: How can researchers assess the compound’s stability under varying pH conditions?
Answer:
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-MS.
Advanced: What strategies enable selective functionalization of the piperidine ring?
Answer:
- Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) to protect the amine during trifluoromethylation. Deprotect with TFA/DCM (1:1 v/v) .
- Microwave-Assisted Synthesis : Reduce reaction time for SNAr reactions (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Advanced: How can computational tools predict the compound’s pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
